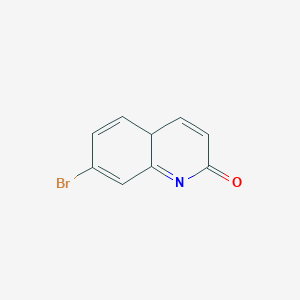

7-bromo-4aH-quinolin-2-one

Description

7-Bromo-4aH-quinolin-2-one is a brominated derivative of the quinolin-2-one scaffold, characterized by a bicyclic structure with a lactam group at position 2 and a bromine substituent at position 5. The "4aH" designation refers to the tautomeric form of the quinoline ring system, where the hydrogen resides at the 4a position, stabilizing the conjugated π-system.

Properties

Molecular Formula |

C9H6BrNO |

|---|---|

Molecular Weight |

224.05 g/mol |

IUPAC Name |

7-bromo-4aH-quinolin-2-one |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-6H |

InChI Key |

ZWFJLMUOUGVION-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=O)C=CC21)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4aH-quinolin-2-one can be achieved through several methods:

-

Direct Bromination: : One common method involves the bromination of quinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature .

-

Cyclization Reactions: : Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-aminobenzamide with bromoacetyl bromide followed by cyclization can yield 7-bromo-4aH-quinolin-2-one .

Industrial Production Methods

Industrial production of 7-bromo-4aH-quinolin-2-one often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 7-bromo-4aH-quinolin-2-one can undergo oxidation reactions to form quinolin-2,4-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .

-

Reduction: : Reduction of 7-bromo-4aH-quinolin-2-one can lead to the formation of 7-bromo-4aH-quinolin-2-ol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions .

-

Substitution: : The bromine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, and alkoxides. This substitution reaction is often facilitated by palladium-catalyzed cross-coupling reactions .

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide (DMF).

Major Products

Oxidation: Quinolin-2,4-dione derivatives.

Reduction: 7-bromo-4aH-quinolin-2-ol.

Substitution: Various substituted quinolin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

7-bromo-4aH-quinolin-2-one has several applications in scientific research:

-

Medicinal Chemistry: : It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents .

-

Biological Studies: : The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .

-

Material Science: : It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties .

-

Industrial Applications: : The compound is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-bromo-4aH-quinolin-2-one involves its interaction with specific molecular targets:

-

Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the development of enzyme inhibitors for therapeutic use.

-

Receptor Binding: : It can also bind to receptors on cell surfaces, modulating signal transduction pathways. This property is exploited in the design of receptor agonists and antagonists.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-bromo-4aH-quinolin-2-one with its closest analogs based on substituent patterns, physicochemical properties, and applications.

7-Bromo-4-methylquinolin-2(1H)-one

- Structure : A methyl group at position 4 distinguishes this analog.

- Key Data: Molecular Formula: C10H8BrNO . Melting Point: 286–288°C . pKa: 10.94 ± 0.70 (predicted), indicating moderate basicity .

7-Bromo-2-phenyl-1H-quinazolin-4-one

- Structure: Substitution of the quinolinone oxygen with a nitrogen at position 4 creates a quinazolinone core, with a phenyl group at position 2.

- Key Data :

- Applications: Quinazolinones are explored for anticancer and antimicrobial activity, with the phenyl group enhancing π-π stacking interactions in target binding .

Pyrazoloquinolinone Derivatives (e.g., DK-IV-22-1)

- Structure: Fusion of a pyrazole ring at positions 3 and 4 of the quinolinone core.

- Key Data: Example Compound: DK-IV-22-1 (7-Bromo-2-(4-(trifluoromethoxy)phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one) . Synthesis: Derived from ethyl-7-bromo-4-chloro-quinoline-3-carboxylate and substituted phenylhydrazines .

- Applications : Designed as α6-GABAA receptor subtype-selective agents with improved metabolic stability .

7-Bromo-3,4-dihydroquinolin-2(1H)-one

- Structure: Saturation of the 3,4-bond in the quinoline ring reduces aromaticity.

- Key Data: CAS No.: 14548-51-7 . Similarity Score: 0.92 compared to unsaturated analogs .

- Applications: Dihydroquinolinones are intermediates in synthesizing tetrahydroquinoline-based pharmaceuticals .

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

- Bromine at Position 7 : Enhances electrophilic aromatic substitution reactivity and serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methyl vs. Phenyl Substituents: Methyl groups (e.g., 7-bromo-4-methylquinolin-2(1H)-one) increase lipophilicity (predicted logP ~2.5) , while phenyl groups (e.g., DK-IV-22-1) improve target binding affinity via hydrophobic interactions .

- Heterocyclic Modifications: Pyrazoloquinolinones exhibit enhanced metabolic stability compared to non-fused analogs due to rigidified conformations . Quinazolinones (e.g., 7-bromo-2-phenyl-1H-quinazolin-4-one) display distinct electronic profiles, altering hydrogen-bonding capabilities .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.